molecular formula C14H14N2O2 B13878530 3-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)quinolin-6-ol

3-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)quinolin-6-ol

Katalognummer: B13878530
Molekulargewicht: 242.27 g/mol
InChI-Schlüssel: ZXJKDDHMUOCVTI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2-Oxa-6-azaspiro[33]heptan-6-yl)quinolin-6-ol is a complex organic compound that features a spirocyclic structure

Vorbereitungsmethoden

The synthesis of 3-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)quinolin-6-ol typically involves multiple steps, starting with the preparation of the spirocyclic core. One common method involves the reaction of a quinoline derivative with a spirocyclic amine under specific conditions. The reaction conditions often include the use of a solvent such as dichloromethane (DCM) and a base like triethylamine. The reaction mixture is typically stirred at room temperature for several hours, followed by purification using techniques such as flash chromatography .

Analyse Chemischer Reaktionen

3-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)quinolin-6-ol can undergo various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

3-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)quinolin-6-ol has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)quinolin-6-ol involves its interaction with specific molecular targets within cells. It is believed to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Eigenschaften

Molekularformel

C14H14N2O2

Molekulargewicht

242.27 g/mol

IUPAC-Name

3-(2-oxa-6-azaspiro[3.3]heptan-6-yl)quinolin-6-ol

InChI

InChI=1S/C14H14N2O2/c17-12-1-2-13-10(4-12)3-11(5-15-13)16-6-14(7-16)8-18-9-14/h1-5,17H,6-9H2

InChI-Schlüssel

ZXJKDDHMUOCVTI-UHFFFAOYSA-N

Kanonische SMILES

C1C2(CN1C3=CN=C4C=CC(=CC4=C3)O)COC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.